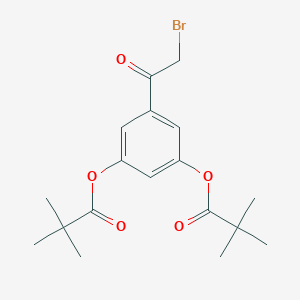

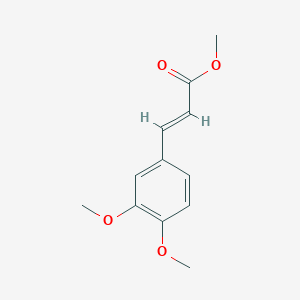

![molecular formula C6H4ClN3 B017196 2-氯-1H-咪唑并[4,5-b]吡啶 CAS No. 104685-82-7](/img/structure/B17196.png)

2-氯-1H-咪唑并[4,5-b]吡啶

描述

Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridines, including 2-Chloro-1H-imidazo[4,5-b]pyridine, can be achieved through palladium-catalyzed amidation of 2-chloro-3-amino-heterocycles. This method provides a facile approach to obtaining products with substitution at N1 and C2, highlighting a model system relevant to natural products and the total synthesis of mutagens (Rosenberg, Zhao, & Clark, 2012).

Molecular Structure Analysis

The molecular structures and vibrational properties of 1H-imidazo[4,5-c]pyridine, closely related to 2-Chloro-1H-imidazo[4,5-b]pyridine, have been thoroughly analyzed using XRD, IR, and Raman studies. These studies are supported by DFT quantum chemical calculations, providing insights into the stability and unique spectral characteristics of the imidazopyridine skeleton (Dymińska, Wȩgliński, Gągor, & Hanuza, 2013).

Chemical Reactions and Properties

The compound is reactive towards various agents, providing a pathway to synthesize diverse derivatives. For instance, 2-acetylimidazo[4,5-b]pyridine, a related compound, has shown reactivity with aromatic amines, sulfur, aromatic aldehydes, carboxylic acid hydrazides, and thiourea, leading to the formation of new imidazo[4,5-b]pyridine derivatives (Bukowski, Janowiec, Zwolska-Kwiek, & Andrzejczyk, 1999).

Physical Properties Analysis

The physical properties of imidazo[4,5-b]pyridines have been explored through structural and vibrational studies, revealing detailed insights into bond lengths, bond angles, and hydrogen bonding patterns. These characteristics are crucial for understanding the compound's stability and reactivity (Lorenc et al., 2008).

Chemical Properties Analysis

The chemical properties of 2-Chloro-1H-imidazo[4,5-b]pyridine derivatives have been investigated, showing significant antidiabetic, antioxidant, and enzyme inhibition activities. These studies provide a foundation for the potential pharmacological applications of these compounds (Taha et al., 2016).

科学研究应用

苯并咪唑和咪唑并吡啶的合成: 它用于合成在化学研究中很重要的 1H-苯并咪唑、1H-咪唑并[4,5-b]吡啶和 1H-咪唑并[4,5-c]吡啶 (Eynde 等,2010).

潜在的抗代谢物合成: 该化合物用于潜在的抗代谢物的化学合成中,如 1-脱氮腺苷 (Itoh 等,1982).

治疗应用: 它在治疗应用中显示出希望,包括抗癌、抗分枝杆菌、抗利什曼病、抗惊厥、抗微生物、抗病毒、抗糖尿病以及作为质子泵抑制剂 (Deep 等,2016).

功能化咪唑并[4,5-b]吡啶-2-酮的合成: 它有助于合成高度功能化的非对称咪唑并[4,5-b]吡啶-2-酮 (Kuethe 等,2004).

绿色合成方法: 它的合成代表了一种绿色、简单且优越的方法,用于扩展科学研究中的结构多样性 (Padmaja 等,2018).

药物化学应用: 它在药物化学中作为酶抑制剂、受体配体和抗感染剂发挥着重要作用 (Enguehard-Gueiffier & Gueiffier,2007).

汞离子的荧光探针: 它作为乙腈和缓冲水溶液中汞离子的荧光探针 (Shao 等,2011).

药物化学先导和药物的生产: 它的衍生物在生产药物化学先导和药物中常见的杂环分子中很重要 (Vuillermet 等,2020).

抗糖化、抗氧化剂和酶抑制: 一些衍生物显示出作为抗糖化抑制剂、抗氧化剂和酶抑制剂的潜力 (Taha 等,2016).

环境应用: 2-取代-1H-咪唑并[4,5-b]吡啶的合成对环境无害且方便,使其可用于科学研究 (Kale 等,2009).

制药应用: 它在制药应用中发挥着重要作用 (Ravi & Adimurthy,2017).

天然产物和诱变剂的生产: 该化合物用于合成与天然产物和诱变剂相关的咪唑并[4,5-b]吡啶和-吡嗪 (Rosenberg 等,2012).

抗菌和抗癌活性: 2-氯-1H-咪唑并[4,5-b]吡啶衍生物表现出抗菌和抗癌活性 (Banda 等,2016).

抗结核活性: 从该化合物合成的某些化合物经过测试,具有抗结核活性 (Bukowski & Janowiec,1996).

缓蚀性能: 咪唑并[4,5-b]吡啶衍生物对低碳钢腐蚀表现出很高的抑制性能 (Saady 等,2021).

抗菌活性: 合成的化合物对各种细菌和真菌表现出抗菌活性 (Mallemula 等,2015).

结核抑制作用: 合成了 2-氰基甲基-1-甲基-1H-咪唑并[4,5-b]吡啶衍生物,并测试了其结核抑制作用 (Bukowski 等,2012).

未来方向

Imidazopyridines have been found to play a crucial role in numerous disease conditions and have the potential for therapeutic significance . They have been developed as proton pump inhibitors, aromatase inhibitors, and NSAIDs . Therefore, the future directions for “2-Chloro-1H-imidazo[4,5-b]pyridine” could involve further exploration of its potential therapeutic applications.

属性

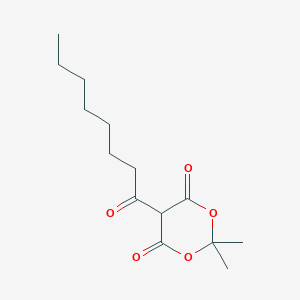

IUPAC Name |

2-chloro-1H-imidazo[4,5-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3/c7-6-9-4-2-1-3-8-5(4)10-6/h1-3H,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIRRAQQGGCNHQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)N=C(N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-1H-imidazo[4,5-b]pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

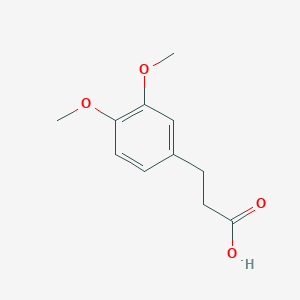

![3-[4-(2-Cyanoethylamino)butylamino]propanenitrile](/img/structure/B17128.png)

![N-[2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)ethyl]formamide](/img/structure/B17158.png)